![molecular formula C9H15Br B2538605 2-(2-Bromoethyl)bicyclo[2.2.1]heptane CAS No. 131665-74-2](/img/structure/B2538605.png)
2-(2-Bromoethyl)bicyclo[2.2.1]heptane
Übersicht
Beschreibung
“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 . This indicates the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a liquid . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrophilic Reactions at Single Bonds
The study by Olah and Ramaiah (1993) explores the oxygenation of bicyclo[2.2.1]heptane, a similar structure to “2-(2-Bromoethyl)bicyclo[2.2.1]heptane,” using nitronium tetrafluoroborate. This reaction demonstrates the potential for functionalizing bicyclo[2.2.1]heptane structures through electrophilic reactions, which could be relevant for various synthetic pathways in organic chemistry (Olah & Ramaiah, 1993).
Nucleophilic Substitution and Synthesis of Novel Compounds
7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates
Malpass and White (2004) explored the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes. Their work highlights the potential of bicyclic structures as intermediates in creating novel compounds, which might be applicable to derivatives of “this compound” in drug development or other fields (Malpass & White, 2004).
Radical Mechanisms and Chemical Transformations
Synthesis of the 1-Bromotricyclo[4.1.0.02,7]heptane Adduct
Kostryukov and Masterova (2020) discussed the radical mechanism involved in the reaction of 2-bromoethanesulfonyl bromide with 1-bromotricyclo[4.1.0.02,7]heptane. This study provides insight into the types of reactions and mechanisms that might be involved in the chemical transformations of similar structures to “this compound,” offering a foundation for understanding its reactivity and potential applications in synthetic chemistry (Kostryukov & Masterova, 2020).
Stereochemistry and Compound Characterization
Preparation, Characterization, and Stereochemistry of 2-Methyl-2-Silabicyclo(2.2.1)heptane Derivatives
Hosomi, Mikami, and Sakurai (1983) provided a detailed characterization of 2-methyl-2-silabicyclo[2.2.1]heptane derivatives, emphasizing the importance of stereochemistry in the properties and reactivity of bicyclic compounds. Understanding the stereochemical aspects of similar compounds could be crucial for the development of specific applications in scientific research, particularly in fields like material science or pharmaceuticals (Hosomi, Mikami, & Sakurai, 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEUMUYIYXETME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131665-74-2 | |
| Record name | 2-(2-bromoethyl)bicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)
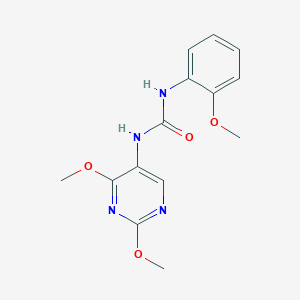
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)
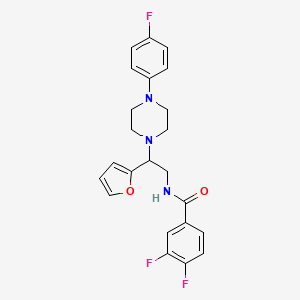
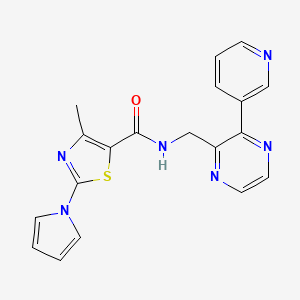

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)
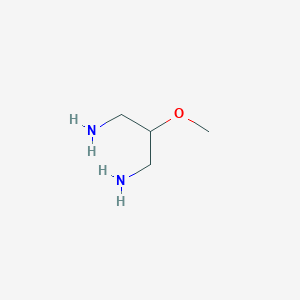
![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)
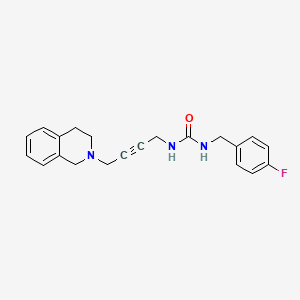
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)
